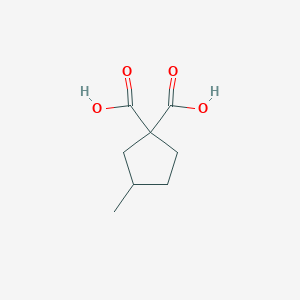
3-Methylcyclopentane-1,1-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcyclopentane-1,1-dicarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a methyl group and two carboxylic acid groups at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclopentane-1,1-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidative cleavage of cyclobutanone or cyclopentanone precursors using reagents such as nitric acid (HNO₃) or potassium permanganate (KMnO₄) . Another method includes the formation of an anhydride followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylcyclopentane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Methylcyclopentane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Methylcyclopentane-1,1-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The cyclopentane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Cyclopentane-1,1-dicarboxylic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.
Cyclohexane-1,1-dicarboxylic acid: Contains a six-membered ring, leading to variations in steric and electronic effects.
1,2-Dimethylcyclopentane-1,1-dicarboxylic acid: Has an additional methyl group, altering its steric hindrance and reactivity.
Uniqueness: 3-Methylcyclopentane-1,1-dicarboxylic acid is unique due to the presence of the methyl group on the cyclopentane ring, which influences its chemical behavior and potential applications. The specific arrangement of functional groups allows for distinct interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
90200-07-0 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
3-methylcyclopentane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-5-2-3-8(4-5,6(9)10)7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
OJTFHAZGVLJJBM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14383171.png)

![2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14383194.png)
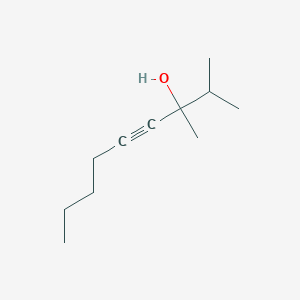
![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)

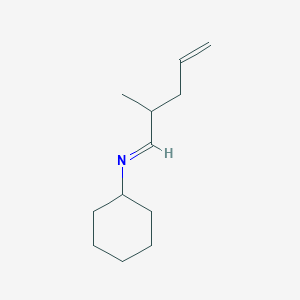
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
![3-[2-(Naphthalen-1-yl)ethenyl]thiophene](/img/structure/B14383228.png)
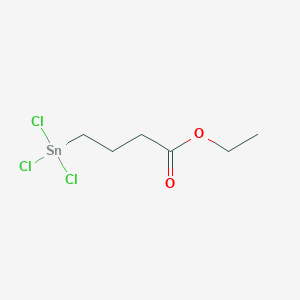
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
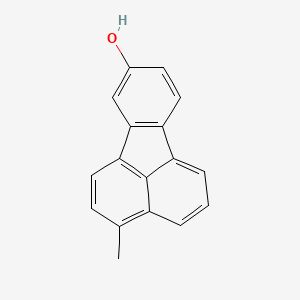

![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)
